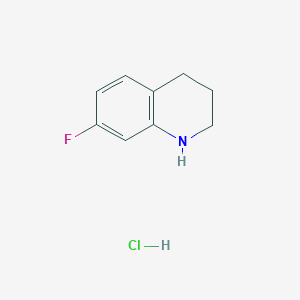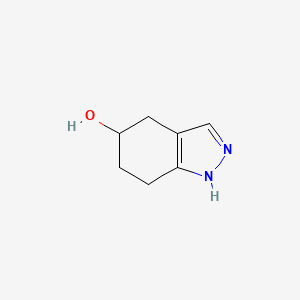![molecular formula C21H24N2O7S2 B1526262 N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide CAS No. 1365803-52-6](/img/structure/B1526262.png)
N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the use of sulfonyl radicals . Sulfonyl radicals have been used in a dual radical addition/radical coupling with unsaturated hydrocarbons . This strategy provides an entry to a variety of previously inaccessible linear and cyclic disulfurized adducts in a single step .Chemical Reactions Analysis
The chemical reactions involving this compound or similar compounds often involve the use of sulfonyl radicals . These reactions proceed through sequential sulfonyl and sulfinyl radical addition .Aplicaciones Científicas De Investigación
Enhancement of Platelet Production from Human Induced Pluripotent Stem Cells (hiPSCs)
KP-457 has been identified as a novel ADAM17 inhibitor with a reverse hydroxamic acid structure . It plays a crucial role in the ex vivo generation of platelets from hiPSCs. By inhibiting ADAM17, KP-457 prevents the shedding of glycoprotein Ibα (GPIbα), a receptor critical for platelet adhesion and lifespan . This enhances the yield and functionality of hiPSC-derived platelets, which is vital for transfusion medicine and patients with thrombocytopenia or bleeding disorders .
Preservation of Platelet Integrity at Elevated Temperatures
The compound KP-457 has shown efficacy in protecting GPIbα expression in platelets cultured at 37°C . This is significant because platelets are subject to degradation at this temperature due to ADAM17-mediated shedding of GPIbα . KP-457’s protective effect on platelet integrity could lead to improved maintenance of functional platelets generated in culture, particularly those derived from hiPSCs .
Improvement of Hemostatic Function in Platelet Transfusion
In a thrombus formation model using immunodeficient mice, iPSC-derived platelets treated with KP-457 demonstrated enhanced hemostatic function . This suggests that KP-457 could be instrumental in improving the efficacy of platelet transfusions, providing better outcomes for patients requiring hemostatic support .
Potential Application in Blood Coagulation Disorders
KP-457’s role in maintaining platelet functionality suggests potential therapeutic applications in managing blood coagulation disorders . By ensuring a higher yield of functional platelets, KP-457 could contribute to treatment strategies for conditions like hemophilia and other clotting factor deficiencies .
Contribution to Transfusion Medicine Safety
The use of KP-457 in the generation of hiPSC-derived platelets could reduce the risks associated with donor platelet transfusions, such as infections and immune reactions . This aligns with the goal of developing infection-free, donor-independent platelet concentrates for transfusion .
Advancement in Regenerative Medicine
KP-457’s ability to enhance the production of functional platelets from hiPSCs marks an important step towards their clinical application . This could pave the way for advancements in regenerative medicine, where patient-specific platelets can be generated for personalized therapies .
Direcciones Futuras
The future directions in the research of this compound or similar compounds could involve further exploration of the use of sulfonyl radicals in chemical reactions . This could lead to the development of new strategies for the synthesis of a variety of previously inaccessible linear and cyclic disulfurized adducts .
Propiedades
IUPAC Name |
N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7S2/c1-3-4-13-30-19-9-11-20(12-10-19)32(28,29)15-21(23(25)16-24)18-7-5-17(6-8-18)14-22-31(2,26)27/h5-12,16,21-22,25H,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWDSTUVCAZZDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=C(C=C2)CNS(=O)(=O)C)N(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(but-2-yn-1-yloxy)benzenesulfonyl]-1-[4-(methanesulfonamidomethyl)phenyl]ethyl}-N-hydroxyformamide | |
CAS RN |
1365803-52-6 | |
| Record name | N-{2-[4-(but-2-yn-1-yloxy)benzenesulfonyl]-1-[4-(methanesulfonamidomethyl)phenyl]ethyl}-N-hydroxyformamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of KP-457 and how does it impact platelet production from human induced pluripotent stem cells (hiPSCs)?
A1: KP-457 is a selective inhibitor of ADAM17 (a disintegrin and metalloproteinase 17). [, , ] ADAM17 is known to cleave glycoprotein Ibα (GPIbα) from the surface of platelets, particularly at 37°C. GPIbα is critical for platelet adhesion and function, and its loss renders platelets less effective. By selectively inhibiting ADAM17, KP-457 prevents GPIbα shedding and thus improves the yield of functional platelets from hiPSCs cultured at 37°C. [, , ]
Q2: How does KP-457 compare to other inhibitors tested in the context of hiPSC-derived platelet production?
A2: The research compared KP-457 to pan-metalloproteinase inhibitors like GM-6001 and p38 MAPK inhibitors like SB203580. KP-457 demonstrated superior efficacy in preventing GPIbα shedding at lower concentrations compared to GM-6001. [] While p38 MAPK inhibitors have shown some promise in preventing GPIbα shedding in stored platelets, they were found to be cytotoxic during the hiPSC differentiation process, ultimately reducing platelet yield. [] This suggests that KP-457 offers a more targeted and less toxic approach for enhancing functional hiPSC-derived platelet production.
Q3: What in vivo evidence supports the efficacy of KP-457 in improving hiPSC-derived platelet function?
A3: Researchers employed a thrombus formation model using immunodeficient mice transfused with hiPSC-derived platelets. Platelets generated in the presence of KP-457 demonstrated significantly improved hemostatic function compared to those generated without the inhibitor. [] This finding highlights the translational potential of KP-457 in generating functional platelets for therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



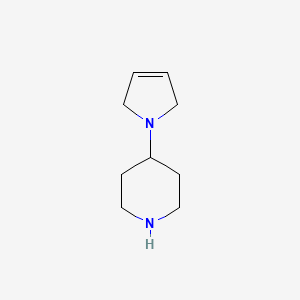

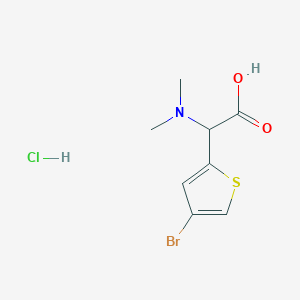
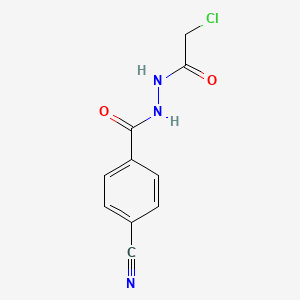
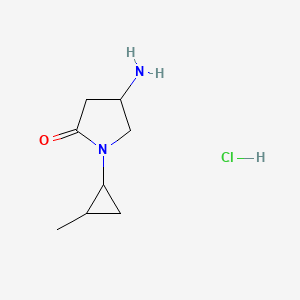
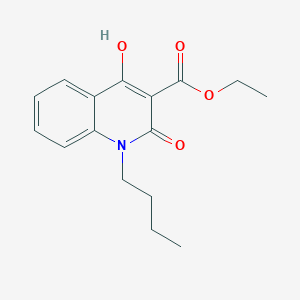

![1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1526190.png)
